1H-Imidazolium, 1-(2-carboxyethyl)-2-heptyl-4,5-dihydro-3-(2-hydroxyethyl)-, inner salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazolium, 1-(2-carboxyethyl)-2-heptyl-4,5-dihydro-3-(2-hydroxyethyl)-, inner salt is a complex organic compound belonging to the imidazolium family Imidazolium compounds are known for their wide range of applications in various fields, including chemistry, biology, and industry
Vorbereitungsmethoden
The synthesis of 1H-Imidazolium, 1-(2-carboxyethyl)-2-heptyl-4,5-dihydro-3-(2-hydroxyethyl)-, inner salt can be achieved through various synthetic routes. One common method involves the reaction of imidazole with appropriate alkylating agents to introduce the heptyl and hydroxyethyl groups. The carboxyethyl group can be introduced through subsequent reactions with carboxylic acid derivatives. Industrial production methods may involve the use of specialized catalysts and optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
1H-Imidazolium, 1-(2-carboxyethyl)-2-heptyl-4,5-dihydro-3-(2-hydroxyethyl)-, inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of new derivatives with modified properties.
Wissenschaftliche Forschungsanwendungen
1H-Imidazolium, 1-(2-carboxyethyl)-2-heptyl-4,5-dihydro-3-(2-hydroxyethyl)-, inner salt has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of various organic molecules and materials
Biology: In biological research, the compound can be used as a probe or reagent for studying biochemical processes. Its interactions with biological molecules can provide insights into cellular mechanisms and pathways.
Medicine: The compound’s potential therapeutic properties are being explored for the development of new drugs and treatments. Its ability to interact with specific molecular targets makes it a promising candidate for drug discovery.
Industry: In industrial applications, the compound can be used as an additive or modifier in the production of polymers, coatings, and other materials. Its unique properties can enhance the performance and functionality of these products.
Wirkmechanismus
The mechanism of action of 1H-Imidazolium, 1-(2-carboxyethyl)-2-heptyl-4,5-dihydro-3-(2-hydroxyethyl)-, inner salt involves its interactions with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and function. These interactions can lead to various biological effects, such as inhibition or activation of specific pathways, making the compound a valuable tool for studying cellular processes and developing new therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
1H-Imidazolium, 1-(2-carboxyethyl)-2-heptyl-4,5-dihydro-3-(2-hydroxyethyl)-, inner salt can be compared with other similar compounds, such as:
1H-Imidazolium, 1-(2-carboxyethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-, inner salt:
1H-Imidazolium, 1-(2-carboxyethyl)-2-(8-heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-, inner salt: This compound features a heptadecenyl chain, which can influence its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
70776-59-9 |
---|---|
Molekularformel |
C15H28N2O3 |
Molekulargewicht |
284.39 g/mol |
IUPAC-Name |
3-[2-heptyl-3-(2-hydroxyethyl)-4,5-dihydroimidazol-3-ium-1-yl]propanoate |
InChI |
InChI=1S/C15H28N2O3/c1-2-3-4-5-6-7-14-16(9-8-15(19)20)10-11-17(14)12-13-18/h18H,2-13H2,1H3 |
InChI-Schlüssel |
FEPOPCWFPPLVFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1=[N+](CCN1CCC(=O)[O-])CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.